molecular formula C6H7BrN2O2 B13933498 3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

3-Bromo-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13933498
M. Wt: 219.04 g/mol
InChI Key: RIBDAIMITPQRGM-UHFFFAOYSA-N
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Description

3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde is a heterocyclic compound that features a pyrazole ring substituted with bromine, methoxy, and methyl groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde typically involves the bromination of a pyrazole precursor followed by functional group modifications. One common method includes the reaction of 3-hydroxy-1H-pyrazole-5-ethyl acetate with phosphorus tribromide in acetonitrile, followed by refluxing for 15 hours . The reaction mixture is then cooled and extracted to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxylic acid.

    Reduction: 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-methanol.

Scientific Research Applications

3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The presence of the bromine, methoxy, and aldehyde groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-methoxy-1-methyl-1H-Pyrazole-4-carboxaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and potential for diverse applications. The presence of the methoxy group, in particular, can influence its electronic properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

3-bromo-5-methoxy-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C6H7BrN2O2/c1-9-6(11-2)4(3-10)5(7)8-9/h3H,1-2H3

InChI Key

RIBDAIMITPQRGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Br)C=O)OC

Origin of Product

United States

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